molecular formula C17H23N3O2S B2468929 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine CAS No. 1428358-15-9

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B2468929
CAS No.: 1428358-15-9
M. Wt: 333.45
InChI Key: PTENUUIICIIFSE-UHFFFAOYSA-N
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Description

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a synthetic small molecule with the CAS Registry Number 1428358-15-9 . It has a molecular formula of C17H23N3O2S and a molecular weight of 333.45 g/mol . This compound features a complex structure that incorporates both a 2,5-dimethylfuran moiety and a 1-methyl-1H-imidazole ring, linked through a piperidine core. The presence of these distinct heterocyclic systems makes it a valuable intermediate or scaffold in medicinal chemistry and drug discovery research . Molecules containing imidazole and piperidine subunits are of significant interest in pharmaceutical development due to their potential to interact with various biological targets . Imidazole derivatives are extensively studied for their wide range of biological activities, and molecular hybrids that covalently link different pharmacophores are a recognized strategy in the design of novel antibacterial agents and other therapeutics . Similarly, piperidine carboxamide derivatives are investigated for their potential application in treating metabolic diseases . Researchers can utilize this compound as a key building block for the synthesis of more complex molecular hybrids, or as a starting point for structure-activity relationship (SAR) studies in various screening assays. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-10-15(13(2)22-12)16(21)20-7-4-14(5-8-20)11-23-17-18-6-9-19(17)3/h6,9-10,14H,4-5,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTENUUIICIIFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent used.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazole ring can yield imidazolines.

Scientific Research Applications

1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.

    Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The furan and imidazole rings can participate in π-π stacking interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Biological Activity

The compound 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound features a piperidine ring substituted with a 2,5-dimethylfuran-3-carbonyl moiety and an imidazole-thioether side chain. The structural formula can be represented as follows:

C14H18N2O2S\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including carbonylation and thiolation processes. Recent advancements in synthetic methodologies have enhanced the efficiency of producing such compounds, allowing for better yields and purities.

Anticancer Properties

Research indicates that derivatives of imidazole, similar to the compound , exhibit significant anticancer properties. For instance, studies have shown that imidazole-based compounds can inhibit cell proliferation in various cancer cell lines, including glioma cells. The growth-inhibitory activity of related compounds was evaluated in vitro against glioma cell lines with varying resistance to standard treatments like temozolomide (TMZ) .

CompoundGI50 (μM)Cell Line
135.7SNB19V
2>50U373V
339.1U373M

This table illustrates the growth inhibition values of various compounds against glioma-derived cell lines, highlighting the potential of imidazole derivatives in overcoming drug resistance mechanisms.

Antimicrobial Activity

Some studies have suggested that compounds containing thiol groups can possess antimicrobial properties. The presence of the imidazole and thiol functionalities in our compound may contribute to its biological activity by interacting with bacterial membranes or enzymes crucial for microbial survival.

Case Studies

  • Inhibition of Tumor Growth : A study on imidazole derivatives showed that certain compounds could significantly reduce tumor size in xenograft models. These findings suggest that modifications to the imidazole structure can enhance anticancer activity .
  • Antimicrobial Efficacy : Another investigation into related compounds demonstrated their effectiveness against various bacterial strains. The incorporation of sulfur-containing groups was found to increase the potency of these compounds against resistant strains .

Research Findings

Recent literature highlights the ongoing exploration of 2,5-dimethylfuran derivatives as potential bioactive agents. The unique structure of our compound suggests it may exhibit synergistic effects due to its multifaceted interactions within biological systems.

The proposed mechanisms through which this compound may exert its effects include:

  • Inhibition of DNA Repair Mechanisms : Similar compounds have been shown to interfere with DNA repair pathways, making cancer cells more susceptible to chemotherapeutic agents.
  • Disruption of Cellular Metabolism : The furan moiety may play a role in altering metabolic pathways within cells, leading to apoptosis or necrosis in cancerous tissues.

Q & A

What are the common synthetic routes for preparing 1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine?

Basic Research Question
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of the piperidine ring at the 4-position via nucleophilic substitution using a thiol-containing reagent (e.g., 1-methyl-1H-imidazole-2-thiol) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling of the 2,5-dimethylfuran-3-carbonyl moiety to the piperidine nitrogen via amide bond formation, often using carbodiimide-based coupling agents like EDC/HOBt .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Advanced Research Question
Challenges in regioselectivity and yield optimization :

  • Competing side reactions (e.g., over-alkylation at the piperidine nitrogen) require careful control of stoichiometry and reaction time .
  • Steric hindrance from the bulky 2,5-dimethylfuran group may necessitate microwave-assisted synthesis or high-pressure conditions to improve reaction efficiency .

How is the structural integrity of this compound validated, and what analytical techniques are critical?

Basic Research Question
Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the imidazole-thioether and furan-carbonyl linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if suitable crystals are obtained) .

Advanced Research Question
Resolving ambiguities in spectral data :

  • Overlapping signals in NMR (e.g., piperidine CH₂ vs. imidazole protons) may require 2D techniques (COSY, HSQC) .
  • Computational modeling (DFT or molecular docking) can predict spectroscopic profiles and validate experimental data .

What are the hypothesized biological targets or mechanisms of action for this compound?

Basic Research Question
Preliminary studies suggest interactions with:

  • Enzymes : Potential inhibition of cytochrome P450 isoforms due to the imidazole-thioether motif, analogous to known pharmacophores .
  • Receptors : Structural similarity to piperidine-based GPCR ligands implies possible modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Advanced Research Question
Mechanistic validation strategies :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to purified enzyme/receptor targets .
  • SAR Studies : Systematic modification of the furan carbonyl or imidazole-thioether groups to correlate structural changes with activity .

How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

Basic Research Question
In silico tools for ADME prediction :

  • Lipinski’s Rule of Five : Assess solubility and permeability based on logP, molecular weight, and hydrogen-bonding groups .
  • CYP450 Inhibition Prediction : Tools like SwissADME or Schrödinger’s QikProp to evaluate metabolic stability .

Advanced Research Question
Tailoring photophysical properties for imaging applications :

  • DFT calculations to predict fluorescence or UV-Vis absorption profiles by analyzing electron transitions in the furan-imidazole system .
  • Molecular dynamics simulations to study membrane permeability and blood-brain barrier penetration .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
General handling guidelines :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
  • Store in a dry, cool environment (< -20°C) under inert gas (Ar/N₂) to prevent degradation .

Advanced Research Question
Mitigating reactivity risks :

  • The thioether group may oxidize to sulfoxide/sulfone derivatives; monitor purity via HPLC post-synthesis .
  • Toxicity screening (e.g., Ames test) is advised before in vivo studies due to structural alerts (imidazole, furan) .

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